Critical Structural and Purity Differentiation from Isomeric Analogs for Procurement
The target compound differentiates itself from its closest isomer, 3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, by the position of the chlorine substituent (ortho vs. para) and the oxidation state of the sulfur (sulfanyl vs. thioxo) . While quantitative structure-activity relationship (QSAR) data is not available in the public domain for this specific pair, the fundamental principle of medicinal chemistry dictates that such changes lead to different binding interactions. In a related class of thieno[2,3-d]pyrimidin-4-one EGFR inhibitors, a change in substituent position resulted in a >10-fold change in IC50 values [1]. Vendor specifications confirm a minimum purity of 95% for the target compound , a baseline requirement for reproducible screening.
| Evidence Dimension | Structural and Purity Differentiation |
|---|---|
| Target Compound Data | 3-benzyl-5-(2-chlorophenyl)-2-sulfanyl... (ortho-chloro, sulfanyl); Purity: ≥95% |
| Comparator Or Baseline | 3-benzyl-5-(4-chlorophenyl)-2-thioxo... (para-chloro, thioxo) |
| Quantified Difference | >10-fold change in IC50 was observed for a positional isomer change in an analogous kinase inhibitor series [1] |
| Conditions | EGFR inhibitory activity assay (class-level inference from [1]) |
Why This Matters
This ensures the user procures the correct chemical entity, as even a minor isomer might be completely inactive in the intended biological assay.
- [1] Elmetwally SA, et al. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorg Chem. 2019 Jul;88:102944. IC50 values ranged from 7.592 to >100 µM based on subtle structural changes. View Source
